molecular formula C6H10N2O2 B3045366 (1-methyl-1H-pyrazole-3,4-diyl)dimethanol CAS No. 1056039-91-8

(1-methyl-1H-pyrazole-3,4-diyl)dimethanol

Cat. No. B3045366
CAS RN: 1056039-91-8
M. Wt: 142.16
InChI Key: HHQXXIOFIWYETE-UHFFFAOYSA-N
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Description

“(1-methyl-1H-pyrazole-3,4-diyl)dimethanol” is a chemical compound with the molecular formula C6H10N2O2 . It is also known by the synonyms [3-(hydroxymethyl)-1-methyl-1H-pyrazol-4-yl]methanol and [4-(hydroxymethyl)-1-methylpyrazol-3-yl]methan-1-ol . The compound has a molecular weight of 142.16 .


Molecular Structure Analysis

The molecular structure of “this compound” includes a total of 20 bonds, comprising 10 non-H bonds, 5 multiple bonds, 2 rotatable bonds, 5 aromatic bonds, 1 five-membered ring, 2 hydroxyl groups, 2 primary alcohols, and 1 Pyrazole .


Physical And Chemical Properties Analysis

“this compound” has a boiling point of 340.9±32.0 °C at 760 mmHg . The compound has a density of 1.3±0.1 g/cm3 . It has a topological polar surface area of 58.3 . The compound is canonicalized and has 2 rotatable bonds . It has 3 hydrogen bond acceptors and 2 hydrogen bond donors .

Scientific Research Applications

Methyl Pyrazole has been used in a variety of scientific applications, such as drug discovery, synthesis, and biochemical and physiological research. In drug discovery, Methyl Pyrazole has been used as a starting point for the synthesis of new drugs. In synthesis, it has been used as a reagent in the synthesis of various organic compounds. In biochemical and physiological research, it has been used to study the mechanism of action of drugs, as well as the biochemical and physiological effects of drugs.

Mechanism of Action

Methyl Pyrazole has been found to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of this enzyme leads to an increase in acetylcholine levels, which can have a variety of effects on the body, including increased alertness and improved memory.
Biochemical and Physiological Effects
Methyl Pyrazole has been found to have a variety of biochemical and physiological effects. It has been found to increase the levels of acetylcholine in the brain, leading to increased alertness and improved memory. It has also been found to reduce levels of the neurotransmitter dopamine, leading to decreased anxiety and improved mood. Additionally, it has been found to have anti-inflammatory and antioxidant effects, as well as to reduce levels of the stress hormone cortisol.

Advantages and Limitations for Lab Experiments

Methyl Pyrazole has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. It is also relatively non-toxic and has low reactivity. However, it has several limitations as well. It is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, its effects are relatively short-lived, making it difficult to use in long-term experiments.

Future Directions

Methyl Pyrazole has many potential applications in the future. It could be used as a starting point for the synthesis of new drugs, as well as for the development of new therapeutic agents. It could also be used to study the biochemical and physiological effects of drugs, as well as to study the mechanism of action of drugs. Additionally, it could be used to develop new methods for synthesizing organic compounds. Finally, it could be used to study the effects of environmental toxins on the body.

Safety and Hazards

The compound has a signal word of “Warning” and has hazard statements H302, H315, H319, and H335 . The precautionary statements for the compound are P261, P305+P351+P338 .

properties

IUPAC Name

[3-(hydroxymethyl)-1-methylpyrazol-4-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2/c1-8-2-5(3-9)6(4-10)7-8/h2,9-10H,3-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHQXXIOFIWYETE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)CO)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901294308
Record name 1-Methyl-1H-pyrazole-3,4-dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901294308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1056039-91-8
Record name 1-Methyl-1H-pyrazole-3,4-dimethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1056039-91-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-1H-pyrazole-3,4-dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901294308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-methyl-1H-pyrazole-3,4-diyl)dimethanol
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(1-methyl-1H-pyrazole-3,4-diyl)dimethanol
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(1-methyl-1H-pyrazole-3,4-diyl)dimethanol
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(1-methyl-1H-pyrazole-3,4-diyl)dimethanol
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Reactant of Route 6
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